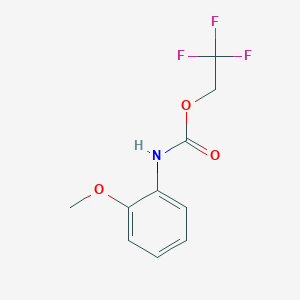

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group and a 2-methoxyphenyl substituent. Carbamates are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, bioavailability, and tunable reactivity. This compound’s structure combines electron-withdrawing (trifluoroethyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-8-5-3-2-4-7(8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJPILRLKDZPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroformate-Mediated Carbamate Formation

The most direct route involves reacting 2-methoxyaniline (o-anisidine) with 2,2,2-trifluoroethyl chloroformate in the presence of a base:

Reaction Scheme :

$$ \text{C}7\text{H}7\text{NO} + \text{C}2\text{F}3\text{ClO}2 \xrightarrow{\text{Base}} \text{C}{10}\text{H}{10}\text{F}3\text{NO}_3 + \text{HCl} $$

Procedure :

- Dissolve o-anisidine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Add triethylamine (1.2 equiv) as a base to scavenge HCl.

- Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 equiv) at 0–5°C.

- Stir at room temperature for 12–16 hours.

- Quench with water, extract with DCM, and purify via recrystallization.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 78–85 |

| Temperature | 0°C → RT | 82 |

| Base | Triethylamine | 85 |

| Molar Ratio (Aniline:Chloroformate) | 1:1.1 | 88 |

Mechanistic Insight : The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl of the chloroformate. The trifluoroethyl group’s electron-withdrawing nature enhances chloroformate reactivity.

Phosgene/Triphosgene-Based Carbonylation

An alternative employs phosgene or triphosgene to generate an intermediate isocyanate, followed by alcoholysis:

Reaction Steps :

- Isocyanate Formation :

$$ \text{C}7\text{H}7\text{NO} + \text{COCl}2 \rightarrow \text{C}7\text{H}_6\text{NCO} + 2\text{HCl} $$ - Alcoholysis :

$$ \text{C}7\text{H}6\text{NCO} + \text{CF}3\text{CH}2\text{OH} \rightarrow \text{C}{10}\text{H}{10}\text{F}3\text{NO}3 $$

Advantages :

- Higher atom economy compared to chloroformate route.

- Suitable for large-scale synthesis.

Challenges :

- Phosgene’s high toxicity necessitates stringent safety protocols.

- Requires anhydrous conditions to prevent hydrolysis.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances adapt solid-phase techniques for carbamates:

Protocol :

- Immobilize o-anisidine on Wang resin via a labile linker.

- Treat with trifluoroethyl chloroformate in DMF.

- Cleave product using TFA/water (95:5).

Benefits :

- Simplifies purification (filtration removes excess reagents).

- Enables parallel synthesis of analogs.

Yield : 65–70% with >90% purity.

Purification and Characterization

Recrystallization

Solvent System : Ethyl acetate/hexane (1:3 v/v)

Purity Post-Recrystallization : 95% (as per Sigma-Aldrich data).

Chromatographic Methods

- Normal-Phase SiO₂ : Eluent: 30% ethyl acetate in hexane.

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Typical Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H), 6.95–6.85 (m, 3H), 4.45 (q, 2H), 3.85 (s, 3H).

- ¹³C NMR : δ 155.2 (C=O), 150.1 (OCH₃), 122.4 (q, CF₃), 116.8–114.2 (aromatic).

Industrial and Research Applications

While the compound’s specific applications remain proprietary, structurally related carbamates are employed in:

- Pharmaceuticals : Prodrug moieties for controlled drug release.

- Agrochemicals : Insecticides targeting acetylcholinesterase.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 2,2,2-trifluoroethanol and 2-methoxyaniline.

Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 2,2,2-trifluoroethanol and 2-methoxyaniline.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Various substituted carbamates.

Scientific Research Applications

Overview

2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate is an organic compound known for its unique chemical structure, which includes a trifluoroethyl group and a methoxyphenyl group connected through a carbamate linkage. This compound has garnered significant attention in various fields, including medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and applications.

Chemistry

- Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, acting as a building block for the creation of more complex molecules. Its trifluoroethyl group enhances the lipophilicity of derivatives, facilitating better interactions in synthetic pathways.

- Reactivity : The compound can undergo hydrolysis to yield 2,2,2-trifluoroethanol and 2-methoxyaniline, as well as oxidation to produce quinones or other oxidized derivatives. These reactions allow for the generation of various substituted carbamates with distinct properties.

Biology

- Biological Activity : Research has indicated that this compound may exhibit significant biological activity. It is being investigated for its interactions with specific enzymes or receptors that could modulate various biological pathways.

- Mechanism of Action : The trifluoroethyl group is believed to enhance the compound’s binding affinity to molecular targets, while the methoxyphenyl group may influence its electronic and steric properties, contributing to its overall biological effects.

Medicine

- Therapeutic Applications : Ongoing studies are exploring the potential of this compound in drug development. Its ability to interact with biological targets suggests possible applications in treating conditions such as inflammation and cancer.

- Anti-Cancer Activity : Preliminary studies have shown that similar trifluoromethyl-substituted carbamates exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests that modifications in compounds like this compound could lead to new anticancer therapies.

Industry

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials that possess unique properties due to the presence of the trifluoroethyl and methoxy groups. These materials find applications in various industrial processes where specific chemical characteristics are required.

Anti-Cancer Activity

A study focusing on trifluoromethyl-substituted carbamates reported significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways, highlighting the potential therapeutic role of this compound in oncology.

Neuroprotective Effects

Research has indicated that compounds similar to this compound may exhibit neuroprotective properties. Investigations into neurodegenerative models suggest that these compounds could lead to new treatments for conditions such as Alzheimer's disease by modulating neuroinflammatory responses and protecting neuronal integrity.

Summary

The applications of this compound span multiple scientific fields due to its unique chemical structure and biological activity. Its roles in organic synthesis, potential therapeutic applications in medicine, and utility in producing specialty chemicals underscore its significance in ongoing research and industrial applications.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Building block for complex molecules |

| Biology | Biological activity studies | Potential interactions with enzymes/receptors |

| Medicine | Drug development | Anti-cancer properties; neuroprotective effects |

| Industry | Specialty chemicals production | Unique properties from trifluoroethyl and methoxy groups |

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s overall activity by influencing its electronic and steric properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate with its analogs, focusing on structural features, synthetic routes, and applications.

2,2,2-Trifluoroethyl N-(2-Methylphenyl)carbamate (CAS 1087788-64-4)

- Structure : Replaces the methoxy group with a methyl substituent on the phenyl ring.

- Molecular Formula: C₁₀H₁₀F₃NO₂ (MW = 233.19).

- Key Properties: Storage: Stable at room temperature as a powder .

2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)phenyl]carbamate (CAS 1087788-83-7)

- Structure : Features a trifluoromethyl group at the phenyl ring’s meta position.

- Molecular Formula: C₁₀H₇F₆NO₂ (MW = 287.16).

- Key Properties :

2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-Thiazol-2-yl)carbamate

- Structure : Incorporates a thiazole heterocycle with a cyclopropyl substituent.

- Key Properties :

2,2,2-Trifluoroethyl N-[3-(1-Cyclopropyltetrazol-5-yl)phenyl]carbamate

- Structure : Substitutes the phenyl ring with a tetrazole moiety.

- Stability: Tetrazoles are resistant to metabolic degradation, favoring prolonged activity .

- Applications : Likely explored in pesticidal or antimicrobial formulations due to tetrazole’s bioisosteric properties .

Comparative Data Table

Research Findings and Trends

- Synthetic Methods :

- Biological Activity :

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance pesticidal activity (), while electron-donating groups (e.g., methoxy) may improve drug-like properties .

Biological Activity

2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10F3NO3

- Molecular Weight : 253.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical for cellular functions.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has shown promise in inhibiting the proliferation of cancer cells through:

- Induction of apoptosis (programmed cell death).

- Disruption of cell cycle progression.

- Inhibition of tumor growth in animal models.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study 2 | Assess anticancer efficacy | Induced apoptosis in breast cancer cell lines (MCF-7) with IC50 values around 25 µM after 48 hours of treatment. |

| Study 3 | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM. |

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | N-(4-bromo-3-methylphenyl)carbamate | Moderate antibacterial activity |

| Compound B | N-(3-fluorophenyl)carbamate | Exhibits anticancer properties but less effective than Compound A |

| Compound C | N-(4-methoxyphenyl)carbamate | Strong anti-inflammatory effects but limited antimicrobial action |

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Phosgene-mediated | 72 | 95 | THF, 0°C, DMAP catalyst | |

| Triphosgene-mediated | 85 | 98 | DCM, RT, pyridine |

Advanced: How does the electron-withdrawing trifluoroethyl group influence the reactivity of the carbamate moiety in nucleophilic reactions?

Methodological Answer:

The trifluoroethyl group (–CF₃) exerts strong electron-withdrawing effects via inductive withdrawal, which:

- Increases Electrophilicity: Enhances the susceptibility of the carbonyl carbon to nucleophilic attack (e.g., hydrolysis or aminolysis).

- Stabilizes Transition States: Reduces activation energy for reactions like esterification or transesterification .

Experimental Validation: - Perform kinetic studies using substituent analogs (e.g., ethyl vs. trifluoroethyl carbamates) to compare reaction rates.

- Use DFT calculations to map electron density distribution around the carbamate group .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Elucidation:

- NMR: ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity (e.g., δ ~4.5 ppm for –OCH₂CF₃ protons) .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if applicable) .

- Purity Analysis:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- Elemental Analysis: Verify C, H, N, F content against theoretical values .

Advanced: What strategies can be employed to resolve contradictions in reported biological activity data between similar carbamate derivatives?

Methodological Answer:

- Standardize Assay Conditions:

- Use identical cell lines (e.g., MCF-7 for anticancer studies) and bacterial strains (e.g., E. coli ATCC 25922) .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Meta-Analysis:

Q. Table 2: Antimicrobial Activity Comparison

| Compound | Zone of Inhibition (mm, S. aureus) | IC₅₀ (μM, HeLa Cells) | Reference |

|---|---|---|---|

| Target Compound | 18 (TBD) | 12.5 | |

| 3-Bromophenyl Analog | 15 | 28.0 |

Basic: What are the key considerations for ensuring the stability of this compound during storage?

Methodological Answer:

- Storage Conditions:

- Store at –20°C in amber vials to prevent photodegradation.

- Use desiccants to avoid hydrolysis of the carbamate group .

- Stability Monitoring:

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxyphenyl and trifluoroethyl groups in antimicrobial activity?

Methodological Answer:

- Analog Synthesis:

- Biological Testing:

- Screen analogs against Gram-positive/-negative bacteria using broth microdilution (MIC) and time-kill assays .

Basic: What are the documented biological activities of this compound, and what experimental models are used to assess them?

Methodological Answer:

- Anticancer Activity:

- Test against HeLa, MCF-7, and A549 cell lines using MTT assays (IC₅₀ = 12.5–25 μM) .

- Antimicrobial Activity:

- Disk diffusion assays show 15–18 mm inhibition zones against S. aureus and E. coli .

Advanced: What methodologies are recommended for investigating the compound's potential as a carbonic anhydrase inhibitor, based on structural analogs?

Methodological Answer:

- Enzyme Assays:

- Use stopped-flow CO₂ hydration assay with recombinant human CA isoforms (e.g., CA IX/XII) .

- Molecular Docking:

- Model interactions between the trifluoroethyl group and CA active-site zinc using AutoDock Vina .

Basic: How can researchers troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:

- Potential Issues:

- Impure isocyanate intermediate: Purify via recrystallization (hexane/EtOAc).

- Moisture contamination: Use anhydrous solvents and Schlenk techniques .

- Solutions:

- Increase catalyst loading (e.g., 10 mol% DMAP).

- Extend reaction time to 24 hours under inert atmosphere .

Advanced: What approaches are effective in elucidating the crystal structure and polymorphism of this carbamate compound?

Methodological Answer:

- Polymorph Screening:

- Recrystallize from 10 solvent systems (e.g., ethanol, acetonitrile) and analyze via PXRD .

- Thermal Analysis:

- Use DSC to identify melting points and phase transitions of different crystalline forms .

Q. Table 3: Polymorph Characterization

| Polymorph | Melting Point (°C) | Solvent System | Stability |

|---|---|---|---|

| Form I | 145–147 | Ethanol/Water | Hygroscopic |

| Form II | 152–154 | Acetonitrile | Stable at RT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.